The compound "2-Amino-8-D-Ribofuranosyl-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one" is a nucleoside analog that has garnered interest in the scientific community due to its structural similarity to naturally occurring nucleosides. Nucleoside analogs are often explored for their potential as therapeutic agents because they can interfere with biological processes such as nucleic acid synthesis. The research into such compounds has led to the development of inhibitors for various enzymes, including adenosine deaminase (ADA) and adenosine 5'-monophosphate deaminase (AMPDA), which are critical in purine metabolism1. Additionally, the search for new classes of inhibitors for phosphodiesterase 5 (PDE 5) has resulted in the discovery of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, which have shown promise in treating erectile dysfunction2.
2-Amino-8-(β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (P) features a heterocyclic base (imidazo[1,2-a]-1,3,5-triazin-4(8H)-one) linked to a ribofuranose sugar moiety. [, ]
The mechanism of action for nucleoside analogs typically involves mimicking the structure of natural nucleosides, thereby inhibiting enzymes that are essential in nucleic acid metabolism. For instance, the synthesis of C-ribosyl imidazo[2,1-f][1,2,4]triazines has been shown to result in compounds that inhibit ADA and AMPDA. The inhibition of ADA by the 3-β-D-ribofuranoside derivative of imidazo[2,1-f][1,2,4]triazine is significant, with an IC50 of 40 µM, indicating its potential as a therapeutic agent1. On the other hand, the 2-aryl-substituted imidazo[5,1-f][1,2,4]triazin-4(3H)-ones act as potent inhibitors of PDE 5, an enzyme that regulates the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE 5, these compounds maintain higher levels of cGMP, which is beneficial in conditions like erectile dysfunction2.
The inhibition of ADA and AMPDA by C-ribosyl imidazo[2,1-f][1,2,4]triazines suggests potential applications in the treatment of diseases related to purine metabolism disorders. ADA deficiency, for example, can lead to severe combined immunodeficiency (SCID), and inhibitors of this enzyme could play a role in therapeutic strategies1. Furthermore, the discovery of potent PDE 5 inhibitors like the imidazo[5,1-f][1,2,4]triazin-4(3H)-ones has led to the development of drugs such as Vardenafil-hydrochloride (BAY 38-9456), which are used in the treatment of erectile dysfunction. These inhibitors have shown effectiveness in in vivo models and have progressed to clinical studies, highlighting their significance in medical applications2.
The research into nucleoside analogs has significant implications for pharmaceutical development. The ability to synthesize and modify these compounds allows for the creation of targeted therapies with improved efficacy and reduced side effects. The development of ADA and AMPDA inhibitors could lead to new drugs for managing conditions associated with purine metabolism. Similarly, the advancement of PDE 5 inhibitors has already resulted in successful pharmaceutical products for erectile dysfunction, demonstrating the practical applications of such research1 2.
5-Aza-7-deaza guanosine (molecular formula: C₁₀H₁₃N₅O₅; CAS 67410-65-5) features a dual modification of the natural guanosine purine scaffold involving strategic atom substitutions at two positions [4] [10]. The 7-deaza modification replaces N⁷ of guanosine with a carbon atom (CH), while the 5-aza modification substitutes C⁵ with a nitrogen atom, forming an imidazo[1,2-a]-1,3,5-triazin-4(8H)-one heterocyclic system [4]. These modifications induce significant electronic and hydrogen-bonding alterations compared to the parent nucleoside:
Table 1: Hydrogen-Bonding Properties of Guanosine vs. 5-Aza-7-deaza Guanosine
Position | Guanosine | 5-Aza-7-deaza Guanosine |
---|---|---|
N¹ | Donor | Donor (retained) |
N³ | Donor | Acceptor (reversed) |
O⁶ | Acceptor | Acceptor (retained) |
N⁷ | Acceptor | Inert (CH group) |
The glycosidic linkage in 5-aza-7-deaza guanosine adopts the natural β-D configuration, positioning the ribose below the nucleobase plane. This configuration dictates the nucleoside’s conformational flexibility and polymerase recognition [3] [8]:
Synthesis centers on constructing the β-D-glycosidic bond between the modified base and ribose, a challenge due to the low nucleophilicity of the deazaguanine N⁹ nitrogen [2] [10]:
The C⁷ position serves as a versatile site for structural diversification through palladium-catalyzed cross-coupling, capitalizing on the reactivity of 7-halo derivatives (e.g., 7-iodo-5-aza-7-deazaguanosine) [10]:
Table 2: Key Functionalization Reactions at C⁷ of 5-Aza-7-deaza Guanosine
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
Sonogashira coupling | Pd(PPh₃)₄, CuI, R-C≡CH, Et₃N, 60°C | Fluorescent nucleoside probes |
Suzuki coupling | Pd(dppf)Cl₂, ArB(OH)₂, Na₂CO₃, DMF/H₂O | Aromatic bioconjugates |
For oligonucleotide incorporation, the 5′-hydroxy group is converted to phosphoramidite derivatives:
Single-crystal X-ray analysis of 7-iodo-5-aza-7-deazaguanosine (space group P2₁; monoclinic) provides atomic-resolution insights [10]:
Table 3: Crystallographic Parameters of 7-Iodo-5-aza-7-deazaguanosine
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁ |
Unit cell (a, b, c) | 9.1086(2) Å, 6.3149(2) Å, 11.0428(3) Å |
β angle | 95.585(1)° |
Glycosidic bond (χ) | –157.3(3)° (anti) |
Ribose pucker (P) | 25.6° (O4′-endo) |
Packing analysis reveals unique halogen-mediated motifs alongside classical hydrogen bonds [10]:
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4